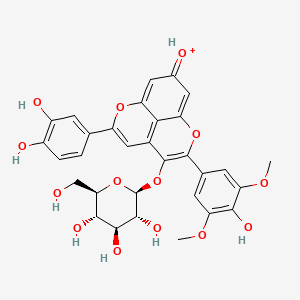
Latonduine B
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Latonduine B is a natural product found in Stylissa carteri with data available.
Scientific Research Applications
Structure and Synthesis
Latonduines A and B are alkaloids with unique heterocyclic skeletons, isolated from the marine sponge Stylissa carteri. The structure of latonduines was confirmed through spectroscopic data and synthesis, proposing ornithine as their biogenetic precursor (Linington et al., 2003).
Antiproliferative Activities
Latonduine derivatives have been synthesized, including indole ring-fused benzazepinone series, showing antiproliferative activities on breast cancer cell lines. Some derivatives exhibited notable cytotoxic activities (Putey et al., 2007).
Application in Cystic Fibrosis Treatment
Latonduine A and its analogs have shown activity as F508del-cystic fibrosis transmembrane regulator (CFTR) correctors in cell-based assays. The correction activity is attributed to simultaneous inhibition of PARP3 and PARP16 (Centko et al., 2020). Additionally, latonduine analogs have been developed that are more potent F508del-CFTR correctors. These analogs inhibit poly-ADP ribose polymerase (PARP) isozymes 1, 3, and 16, providing insights into their mechanism of action (Carlile et al., 2016).
PARP Inhibition and CFTR Trafficking
The latonduines, identified as F508del-CFTR trafficking correctors, modulate poly(ADP-ribose) polymerase (PARP) activity. This modulation is key to their efficacy in correcting F508del-CFTR trafficking, indicating a new pathway for cystic fibrosis treatments (Carlile et al., 2012).
Novel Chemical Structures and Antiproliferative Activity
Several latonduine derivatives, including Schiff bases and their metal complexes, have been synthesized and evaluated for their antiproliferative activities. These studies contribute to understanding the structure-activity relationships of latonduine derivatives (Wittmann et al., 2023). Additionally, latonduine and indoloquinoline derivatives and their copper(II) complexes have been developed, demonstrating significant antiproliferative activities and insights into their kinase inhibitory profiles (Wittmann et al., 2022).
properties
Product Name |
Latonduine B |
|---|---|
Molecular Formula |
C11H7Br2N5O3 |
Molecular Weight |
417.01 g/mol |
IUPAC Name |
12-amino-3,4-dibromo-7-oxo-5,8,11,13-tetrazatricyclo[8.4.0.02,6]tetradeca-1(10),2(6),3,11,13-pentaene-14-carboxylic acid |
InChI |
InChI=1S/C11H7Br2N5O3/c12-5-4-3-2(16-11(14)18-7(3)10(20)21)1-15-9(19)6(4)17-8(5)13/h17H,1H2,(H,15,19)(H,20,21)(H2,14,16,18) |
InChI Key |
ARYHGXSLRQWMGE-UHFFFAOYSA-N |
SMILES |
C1C2=C(C3=C(C(=O)N1)NC(=C3Br)Br)C(=NC(=N2)N)C(=O)O |
Canonical SMILES |
C1C2=C(C3=C(C(=O)N1)NC(=C3Br)Br)C(=NC(=N2)N)C(=O)O |
synonyms |
latonduine B |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



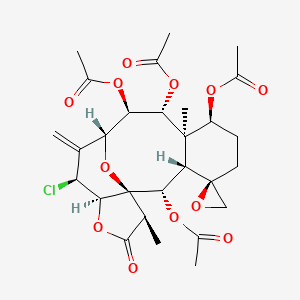

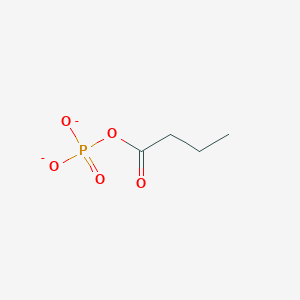
![[1,2,5]Oxadiazolo[3,4-b]pyrazine](/img/structure/B1259840.png)



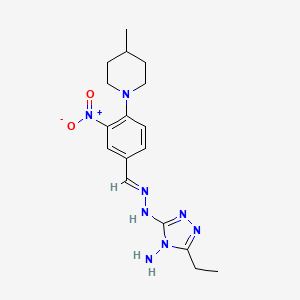
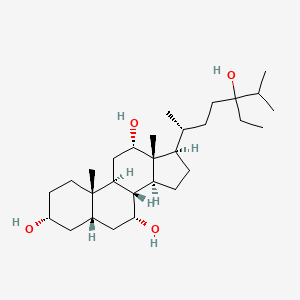
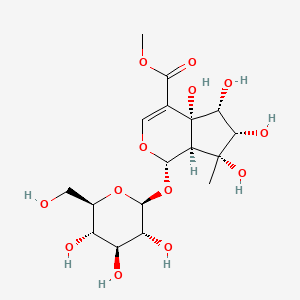
![N-[[(1R,2S,10R,13R)-16,19-dihydroxy-7,18-dimethoxy-6,17,21-trimethyl-5,8,14-trioxo-11,21-diazapentacyclo[11.7.1.02,11.04,9.015,20]henicosa-4(9),6,15(20),16,18-pentaen-10-yl]methyl]-2-oxopropanamide](/img/structure/B1259854.png)


